![molecular formula C10H17Cl B13171445 ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is an organic compound with the molecular formula C10H17Cl . It is a cyclopentane derivative where a cyclopropyl group is attached to the cyclopentane ring via a chloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane typically involves the reaction of cyclopentane with chloromethylcyclopropane under specific conditions. One common method involves the use of a strong base to deprotonate the cyclopentane, followed by the addition of chloromethylcyclopropane. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts may also be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or alcohols.
Reduction: Formation of cyclopentylmethylcyclopropane.
Substitution: Formation of cyclopentylmethylcyclopropanol or cyclopentylmethylcyclopropylamine.
Applications De Recherche Scientifique
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This compound can also interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethylcyclopropane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclopropanol: Contains a hydroxyl group instead of a chloromethyl group, leading to different chemical properties.
Cyclopentylmethylcyclopropylamine: Contains an amino group, which can engage in different types of chemical reactions compared to the chloromethyl group .
Uniqueness
([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is unique due to its chloromethyl group, which provides a site for various chemical modifications.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclopropyl]methylcyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2 |
Clé InChI |
VGUAPSJTGLQBKO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2(CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
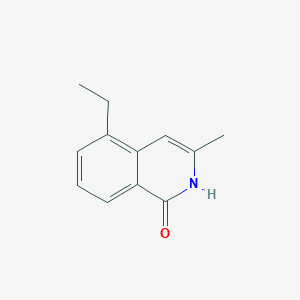

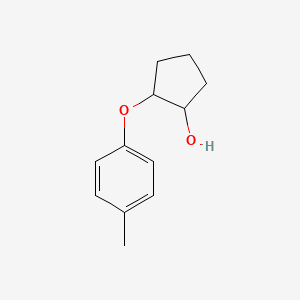

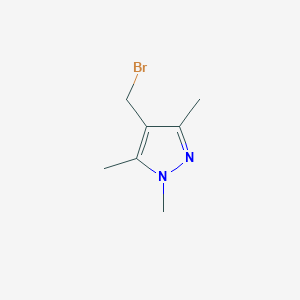
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
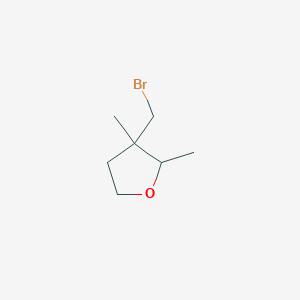
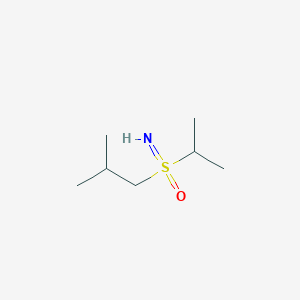

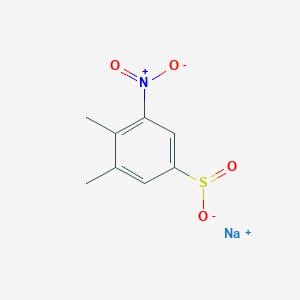

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)
